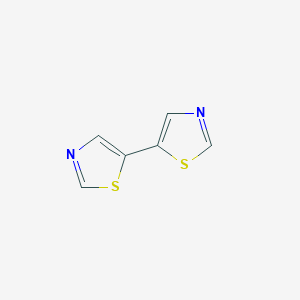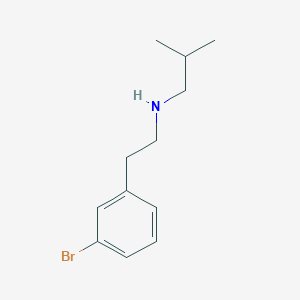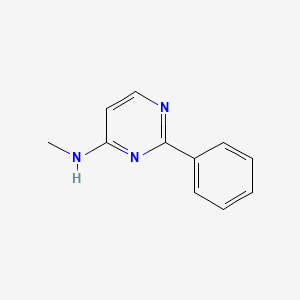
2-(1-Methylcyclobutyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H11N. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a cyclobutane ring substituted with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclobutyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 1-methylcyclobutanol with a cyanating agent such as sodium cyanide (NaCN) under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as iron(II) chloride (FeCl2) can be employed to facilitate the cyanomethylation process, where acetonitrile acts as the cyanomethyl source .
化学反应分析
Types of Reactions
2-(1-Methylcyclobutyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various nitrile derivatives depending on the nucleophile used.
科学研究应用
2-(1-Methylcyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Methylcyclobutyl)acetonitrile involves its reactivity as a nitrile compound. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s molecular targets include enzymes that catalyze nitrile hydrolysis, such as nitrilases and nitrile hydratases .
相似化合物的比较
Similar Compounds
Cyclobutaneacetonitrile: Similar structure but without the methyl substitution.
Cyclopropaneacetonitrile: Smaller ring size, different reactivity.
Cyclopentaneacetonitrile: Larger ring size, different physical properties.
Uniqueness
2-(1-Methylcyclobutyl)acetonitrile is unique due to the presence of the methyl group on the cyclobutane ring, which influences its reactivity and physical properties. This substitution can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from other cycloalkyl nitriles .
属性
分子式 |
C7H11N |
|---|---|
分子量 |
109.17 g/mol |
IUPAC 名称 |
2-(1-methylcyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H11N/c1-7(5-6-8)3-2-4-7/h2-5H2,1H3 |
InChI 键 |
MVXWKGLAPFDWLT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)











![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
